(S)-3-(3,4-Difluorophenyl)pyrrolidine
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Overview
Description
(S)-3-(3,4-Difluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 3,4-difluorophenyl group, which can be derived from commercially available 3,4-difluoroaniline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. One common method involves the reaction of 3,4-difluoroaniline with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,4-Difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-3-(3,4-Difluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the role of fluorinated pyrrolidines in biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and materials science, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of (S)-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
®-3-(3,4-Difluorophenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different pharmacological properties.
3-(3,4-Difluorophenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
3-(3,4-Difluorophenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-3-(3,4-Difluorophenyl)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and racemic mixture. The presence of the difluorophenyl group also contributes to its enhanced stability and binding affinity in various applications.
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3S)-3-(3,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
InChI Key |
KVTILWXFURUWHL-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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